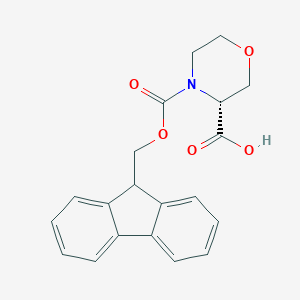

4-Fmoc-3(R)-morpholinecarboxylic acid

説明

4-Fmoc-3(R)-morpholinecarboxylic acid (CAS: 942153-03-9) is a chiral morpholine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol . The compound is widely utilized in solid-phase peptide synthesis (SPPS) as a rigid, conformationally constrained building block. The Fmoc group enables UV-monitored deprotection under mild basic conditions (e.g., piperidine), while the morpholine ring contributes to peptide backbone stabilization and hydrogen bonding interactions .

特性

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363606 | |

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942153-03-9 | |

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview

The first method, detailed in a 2007 study, employs L-serine methyl ester and dimethoxyacetaldehyde as starting materials. This five-step process achieves enantiopure 4-Fmoc-3(R)-morpholinecarboxylic acid through reductive amination, intramolecular acetalization, elimination, hydrogenation, and ester hydrolysis.

Stepwise Synthesis

-

Reductive Amination :

L-Serine methyl ester reacts with dimethoxyacetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) to form a secondary amine intermediate. This step establishes the stereochemical foundation of the final product, leveraging the chiral center of L-serine. -

Intramolecular Acetalization :

The intermediate undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (p-TsOH) in toluene under reflux. Molecular sieves (4Å) facilitate methanol elimination, yielding a dihydrooxazine scaffold. -

Methanol Elimination :

Thermal elimination of methanol generates a double bond within the dihydrooxazine ring, forming a conjugated enamine system. -

Catalytic Hydrogenation :

The enamine intermediate is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere , saturating the double bond and producing the morpholine ring with retained stereochemistry. -

Ester Hydrolysis and Fmoc Protection :

The methyl ester is hydrolyzed under acidic or basic conditions to yield 3-morpholinecarboxylic acid. Subsequent reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) introduces the Fmoc protecting group, finalizing the target compound.

Stereochemical Validation

Optical purity is confirmed via HPLC analysis of amide derivatives formed by coupling with (S)-(-)-1-phenylethylamine . This chiral derivatization resolves enantiomers, demonstrating >99% enantiomeric excess (ee) for the (R)-configuration.

Transacetalization and Hydrogenation Approach

Overview

A complementary route, described in a doctoral thesis, utilizes β-hydroxy-α-amino acids (e.g., L-threonine) as chiral precursors. This method emphasizes modularity for generating diversely substituted morpholines.

Synthetic Sequence

-

Transacetalization :

The β-hydroxy-α-amino acid reacts with dimethyl acetals under p-TsOH catalysis in toluene , forming a cyclic acetal intermediate. Molecular sieves (4Å) aid in methanol removal. -

Elimination and Cyclization :

Heating induces elimination of methanol, producing a dihydrooxazine scaffold analogous to Method 1. This step is critical for establishing the morpholine backbone. -

Hydrogenation :

Catalytic hydrogenation with Pd/C reduces the dihydrooxazine to the saturated morpholine-3-carboxylic acid derivative, preserving the (R)-configuration from the β-hydroxy-α-amino acid precursor. -

Fmoc Protection :

The free amine is protected with Fmoc-Cl in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the final product.

Advantages Over Method 1

This approach offers flexibility in introducing substituents at the morpholine 4-position, enabling tailored derivatives for medicinal chemistry applications.

Comparative Analysis of Synthetic Routes

Critical Considerations in Synthesis

Solvent and Temperature Optimization

化学反応の分析

Types of Reactions

4-Fmoc-3®-morpholinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides (e.g., DCC, EDC): Used in peptide coupling reactions to activate the carboxylic acid group.

Acids/Bases: Employed in hydrolysis reactions to cleave ester bonds.

Major Products Formed

Free Amine: Formed after the removal of the Fmoc group.

Peptides: Formed through coupling reactions with other amino acids.

Carboxylic Acid: Formed through hydrolysis of the ester bond.

科学的研究の応用

Peptide Synthesis

One of the primary applications of 4-Fmoc-3(R)-morpholinecarboxylic acid is in peptide synthesis . It acts as a protecting group for amine functionalities during the solid-phase peptide synthesis (SPPS) process. The Fmoc (Fluorenylmethyloxycarbonyl) group can be easily removed under mild basic conditions, allowing for selective deprotection without affecting other sensitive functional groups. This property is crucial for synthesizing peptides with multiple functional groups or complex sequences, enabling chemists to construct biologically active peptides efficiently .

Drug Development

In the realm of drug development , this compound plays a significant role in designing pharmaceutical compounds. Its ability to form stable conjugates with various biomolecules makes it valuable in developing drugs that target specific diseases. For instance, it has been utilized in synthesizing ligands for integrins, which are important in cell signaling and adhesion processes, thus contributing to the development of therapeutics aimed at cancer and cardiovascular diseases .

Bioconjugation

The compound is also critical in bioconjugation processes , where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and diagnostic tools. For example, this compound has been used to prepare radiolabeled probes for imaging studies, such as those targeting αvβ3 integrin involved in angiogenesis .

Research in Organic Chemistry

In organic chemistry , this compound serves as a valuable reagent that enables chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its structural characteristics allow for diverse reactivity, making it a useful intermediate in various synthetic routes .

Material Science

Emerging applications of this compound include its use in material science . The compound can be incorporated into the design of advanced materials such as polymers and coatings that require specific chemical functionalities for enhanced performance. Its ability to provide tunable properties makes it an attractive candidate for developing new materials with tailored characteristics .

Case Studies and Research Findings

A few notable studies highlight the applications of this compound:

- Study on Integrin Ligands : Research demonstrated the effectiveness of using this compound to prepare RGD (Arginine-Glycine-Aspartic acid) ligands that bind to αvβ3 integrins, showcasing its utility in angiogenesis imaging probes .

- Peptide Synthesis Optimization : A comparative study illustrated how the use of Fmoc-based protecting groups, including this compound, improved yields and purity in synthesizing complex peptides over traditional methods .

作用機序

The primary mechanism of action of 4-Fmoc-3®-morpholinecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the stepwise synthesis of peptides.

類似化合物との比較

Enantiomeric Form: (S)-4-Fmoc-3-Morpholinecarboxylic Acid

The S-enantiomer (CAS: 281655-37-6) shares identical molecular formula and weight but differs in stereochemistry at the C3 position. This enantiomer is critical for synthesizing peptides with specific chiral centers. Key differences include:

Boc-Protected Analogs: (R)-4-Boc-Morpholine-3-Carboxylic Acid

The Boc (tert-butoxycarbonyl) analog (CAS: 869681-70-9) replaces Fmoc with a Boc group. Key distinctions:

| Parameter | 4-Fmoc-3(R)-Morpholinecarboxylic Acid | (R)-4-Boc-Morpholine-3-Carboxylic Acid |

|---|---|---|

| Molecular Weight | 353.37 g/mol | 231.25 g/mol |

| Deprotection | Base-labile (piperidine) | Acid-labile (TFA) |

| Applications | SPPS, fluorescence monitoring | Acid-stable peptide synthesis |

| Steric Bulk | High (Fmoc) | Moderate (Boc) |

Substituted Morpholine Derivatives

- 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid (CAS: 2387534-73-6): Incorporates an aromatic amine group, enabling conjugation or crosslinking. Molecular weight: 222.24 g/mol .

- Pyridyl Derivatives: (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS: 269396-66-9) contains a pyridyl side chain, enhancing metal coordination and solubility in polar solvents .

Proline and Pseudoproline Analogs

Compounds like Fmoc-L-Pro(4-NHBoc)-OH (CAS: 929101-56-4) and Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH (CAS: 1201651-31-1) are pseudoprolines used to prevent peptide aggregation. Comparatively:

- Ring Structure : Morpholine (6-membered) vs. pyrrolidine (5-membered) affects backbone flexibility.

- Functionalization: Morpholine derivatives lack the proline imino group, altering hydrogen-bonding patterns .

Other Fmoc-Protected Amino Acids

Examples include Fmoc-L-Cys(Trt)-OH and Fmoc-L-Gln-OH (). Differences arise in side-chain reactivity and solubility:

- Thiol Protection : Fmoc-L-Cys(Trt)-OH uses trityl for thiol protection, whereas this compound lacks reactive side chains.

- Polarity : Morpholine’s ether oxygen increases hydrophilicity compared to aromatic side chains .

生物活性

4-Fmoc-3(R)-morpholinecarboxylic acid (CAS No. 942153-03-9) is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a morpholine ring, positions it as a valuable building block in peptide synthesis and other chemical applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- IUPAC Name : (R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

- SMILES Notation : OC(=O)[C@H]1COCCN1C(=O)OCC2c3ccccc3c4ccccc24

Research indicates that this compound may exhibit biological activity through its interactions with specific enzymes and receptors. Its structural features allow it to participate in various biochemical pathways, particularly in the inhibition of certain enzymes involved in metabolic processes.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the compound's potential as an inhibitor of phosphodiesterases, which are crucial for regulating intracellular signaling pathways. The compound was tested against multiple phosphodiesterase isoforms, showing selective inhibition that could be beneficial for therapeutic applications in conditions like asthma and cardiovascular diseases .

- Peptide Synthesis : Another significant application of this compound is its role as a building block in peptide synthesis. The Fmoc group allows for easy incorporation into peptide chains via solid-phase synthesis techniques, enhancing the efficiency of generating bioactive peptides .

- Drug Development : The compound has been utilized in drug discovery processes, particularly in DNA-encoded libraries (DEL). Its robust acylation properties have been shown to improve the yield of desired products during combinatorial synthesis, making it a valuable asset in high-throughput screening environments .

Safety and Handling

This compound is classified under GHS hazard statements, indicating potential skin irritation (H315) and serious eye irritation (H319). Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 942153-03-9 | 353.37 g/mol | Selective phosphodiesterase inhibition |

| Fmoc-Leu | 100048-00-6 | 303.36 g/mol | Used in peptide synthesis |

| Fmoc-Gly | 100047-99-7 | 275.29 g/mol | Commonly used in peptide synthesis |

Q & A

Q. What are the recommended storage conditions and handling protocols for 4-Fmoc-3(R)-morpholinecarboxylic acid to ensure stability?

- Methodological Answer: Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and incompatible solvents like DMSO, which may induce side reactions . For handling, use gloves and work in a fume hood to minimize inhalation risks. Electrostatic charges should be mitigated by grounding equipment during transfer .

Q. How can this compound be efficiently incorporated into solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Activate the carboxylic acid group using coupling reagents such as PyBOP/HOBt or HATU/DIPEA in anhydrous DMF. Typical molar ratios are 1:1:2 (amino acid:PyBOP:DIPEA). Pre-activate for 5 minutes before adding to the resin-bound peptide. Monitor coupling efficiency via Kaiser or chloranil tests. If steric hindrance occurs, extend reaction times (2–4 hours) or use microwave-assisted synthesis at 50°C .

Q. What analytical techniques are recommended for verifying the purity and stereochemical integrity of this compound?

- Methodological Answer: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorption). Confirm stereochemistry via circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column). Mass spectrometry (ESI-MS or MALDI-TOF) should corroborate molecular weight (expected ~450–500 g/mol based on analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer: Contradictions in proton splitting or unexpected shifts often arise from rotameric equilibria or residual solvents. Use high-field NMR (≥500 MHz) in deuterated DMSO-d6 or CDCl3 at elevated temperatures (40–60°C) to average rotamers. For stereochemical assignments, employ 2D NOESY to confirm spatial proximity of substituents (e.g., morpholine ring protons vs. Fmoc aromatic groups) .

Q. What strategies optimize coupling efficiency in sterically hindered environments involving this compound?

- Methodological Answer: Steric hindrance can reduce coupling yields. Use bulky activating reagents like PyAOP or OxymaPure, which enhance accessibility to the carboxylate. Alternatively, incorporate pseudoproline dipeptides (e.g., Fmoc-Ser[Ψ(Me,Me)Pro]-OH) to reduce aggregation and improve resin swelling. Microwave irradiation (30–50 W, 75°C) or ultrasonication may also accelerate kinetics .

Q. How does the stereochemistry of the morpholine ring influence peptide backbone conformation?

- Methodological Answer: The (R)-configuration at the morpholine 3-position introduces rigidity, favoring Cγ-exo puckering. This restricts peptide bond rotation, stabilizing β-turn or helical conformations. Compare CD spectra of peptides synthesized with 4-Fmoc-3(R)- vs. 3(S)-morpholinecarboxylic acid. Molecular dynamics simulations (e.g., AMBER force field) can model conformational landscapes .

Q. What are the implications of using this compound in preventing peptide aggregation during synthesis?

- Methodological Answer: The morpholine ring’s hydrophilicity and Fmoc group’s bulkiness disrupt β-sheet formation, reducing aggregation. Incorporate at strategic positions (e.g., alternating with proline analogs). Monitor aggregation via turbidity assays (OD600) or fluorescence (Thioflavin T). For challenging sequences, combine with low-temperature (4°C) synthesis and high-dielectric solvents like NMP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。